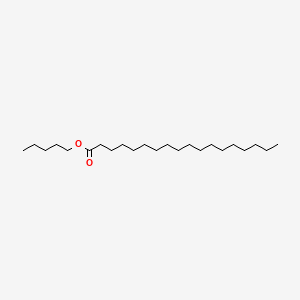
Pentyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl stearate, also known as this compound, is an ester derived from octadecanoic acid (stearic acid) and pentanol. It is a long-chain fatty acid ester with the molecular formula C23H46O2. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, plasticizer, and surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentyl stearate can be synthesized through the esterification of octadecanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of octadecanoic acid, pentyl ester often involves the use of continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to produce high-purity esters. The use of catalysts and optimized reaction conditions ensures high yields and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: Pentyl stearate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, octadecanoic acid, pentyl ester can be hydrolyzed to yield octadecanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Oxidation: Under oxidative conditions, octadecanoic acid, pentyl ester can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Octadecanoic acid and pentanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Pentyl stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes, including the production of cosmetics, plastics, and coatings.
Wirkmechanismus
Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.
Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.
Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.
Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.
Vergleich Mit ähnlichen Verbindungen
- Octadecanoic acid, ethyl ester
- Octadecanoic acid, octadecyl ester
- Decanoic acid, pentyl ester
Eigenschaften
CAS-Nummer |
6382-13-4 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
pentyl octadecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
MOQRZWSWPNIGMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCC |
melting_point |
30.0 °C |
Key on ui other cas no. |
6382-13-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















